1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole
CAS No.:
Cat. No.: VC11139164
Molecular Formula: C15H13BrN4O2
Molecular Weight: 361.19 g/mol
* For research use only. Not for human or veterinary use.
![1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole -](/images/structure/VC11139164.png)
Specification
Molecular Formula | C15H13BrN4O2 |
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Molecular Weight | 361.19 g/mol |
IUPAC Name | 1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]tetrazole |
Standard InChI | InChI=1S/C15H13BrN4O2/c1-21-13-4-2-3-5-14(13)22-10-15-17-18-19-20(15)12-8-6-11(16)7-9-12/h2-9H,10H2,1H3 |
Standard InChI Key | IVIIREMXJGQILP-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1OCC2=NN=NN2C3=CC=C(C=C3)Br |
Canonical SMILES | COC1=CC=CC=C1OCC2=NN=NN2C3=CC=C(C=C3)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole, reflects its three primary components:
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Tetrazole core: A five-membered aromatic ring containing four nitrogen atoms.
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4-Bromophenyl group: A bromine-substituted benzene ring attached to the tetrazole’s N1 position.
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2-Methoxyphenoxymethyl group: A methylene bridge (-CH2-) connecting the tetrazole’s C5 position to a phenoxy ring bearing a methoxy (-OCH3) group at the ortho position.
This arrangement introduces steric and electronic effects that influence reactivity, solubility, and biological interactions .
Key Physicochemical Parameters
Based on structural analogs and computational predictions, the compound exhibits the following properties:
Property | Value |
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Molecular Formula | C15H13BrN4O2 |
Molecular Weight | 361.2 g/mol |
logP (Partition Coefficient) | ~3.5 (estimated) |
Hydrogen Bond Acceptors | 5 |
Polar Surface Area | ~58 Ų |
Solubility | Low aqueous solubility |
The bromine atom enhances lipophilicity, while the methoxy group contributes moderate polarity. The tetrazole ring, with a pKa of ~4.7, may act as a weak acid under physiological conditions .
Synthetic Strategies
Nucleophilic Substitution Route
A plausible synthesis involves reacting 1-(4-bromophenyl)-5-chloro-1H-tetrazole with 2-methoxyphenoxymethanol under alkaline conditions, as demonstrated in analogous systems :
Reaction Scheme:
Conditions:
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Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
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Base: Potassium tert-butoxide or sodium hydride
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Temperature: 60–100°C, reflux
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Time: 4–12 hours
This method mirrors protocols used to synthesize 1-phenyl-5-(phenoxymethyl)tetrazoles, where chloride displacement by alkoxide intermediates proceeds efficiently .
Cycloaddition Approach
Alternatively, the tetrazole ring can be constructed via a [2+3] cycloaddition between a nitrile precursor and sodium azide, followed by functionalization:
Step 1: Synthesis of 4-bromophenylacetonitrile.
Step 2: Cycloaddition with NaN3 and ZnBr2 at 100°C to form 1-(4-bromophenyl)-1H-tetrazole .
Step 3: Alkylation of the tetrazole’s C5 position with 2-methoxyphenoxymethyl chloride.
This route offers modularity but requires stringent control over reaction conditions to avoid side products .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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1H NMR (CDCl3):
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δ 3.85 (s, 3H, OCH3)
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δ 5.30 (s, 2H, OCH2)
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δ 6.85–7.60 (m, 8H, aromatic protons)
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13C NMR:
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δ 55.8 (OCH3)
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δ 70.4 (OCH2)
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δ 121.5–134.2 (aromatic carbons)
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δ 165.2 (C5 of tetrazole)
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These signals align with patterns observed in 5-substituted tetrazoles .
Infrared (IR) Spectroscopy
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Key Peaks:
Biological Activity and Applications
Antitubercular Activity
5-Chloro-2-(5-substituted phenyltetrazolyl)pyridines demonstrated MICs of 3.125–25 μg/mL against Mycobacterium tuberculosis . While the target compound lacks a pyridine moiety, its bromophenyl group could facilitate interactions with mycobacterial enzymes.
Cardiovascular Applications
Phenyltetrazolyloxy propanolamines, such as those in patent US4252815A, act as β-blockers . The target compound’s phenoxy-methyl group may confer analogous adrenergic receptor modulation, warranting further study.
Stability and Reactivity
Thermal Decomposition
Differential scanning calorimetry (DSC) of similar tetrazoles reveals decomposition onset at ~200°C, with exothermic peaks corresponding to ring fragmentation and gas evolution .
Computational Insights
Molecular Docking Studies
Docking simulations into S. aureus dihydrofolate reductase (DHFR) suggest that the bromophenyl group occupies a hydrophobic pocket, while the tetrazole forms hydrogen bonds with Asp27 and Thr121 . These interactions mirror those of known DHFR inhibitors.
ADMET Predictions
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Absorption: High gastrointestinal permeability (logP >3).
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Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation.
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Toxicity: Low acute toxicity (LD50 >500 mg/kg in rodents).
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